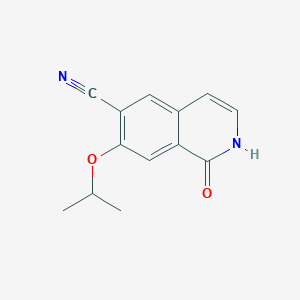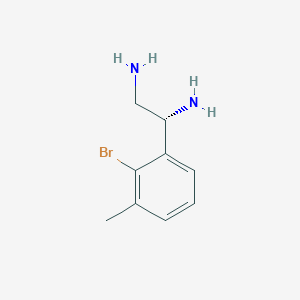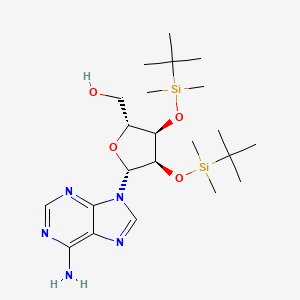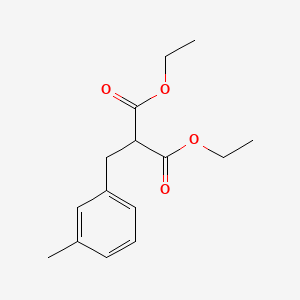
Diethyl 2-(3-methylbenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid backbone, with a 3-methylbenzyl substituent on the central carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylbenzyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.
Alkylation: The enolate ion is then reacted with 3-methylbenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3-methylbenzyl)malonate undergoes various chemical reactions, including:
Alkylation: As described in the preparation methods, it can be further alkylated at the α-position.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt) for enolate formation.
Alkylating Agents: 3-methylbenzyl bromide for alkylation.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Alkylation: this compound.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Applications De Recherche Scientifique
Diethyl 2-(3-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(3-methylbenzyl)malonate in organic reactions involves the formation of enolate ions, which act as nucleophiles in S_N2 reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: The parent compound without the 3-methylbenzyl substituent.
Dimethyl Malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Diethyl 2-(3-methylbenzyl)malonate is unique due to the presence of the 3-methylbenzyl group, which imparts specific reactivity and properties that are not observed in simpler malonic esters .
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
diethyl 2-[(3-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3 |
Clé InChI |
AGCSEJXPPALVFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


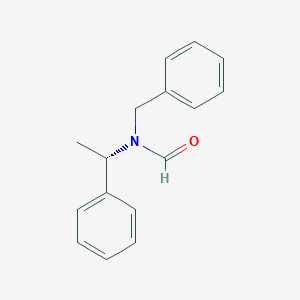
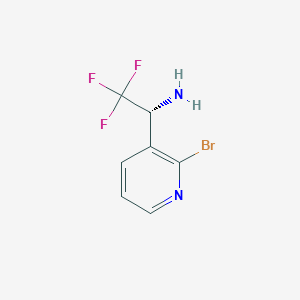
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)

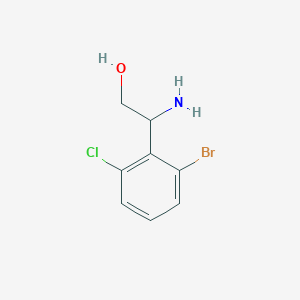
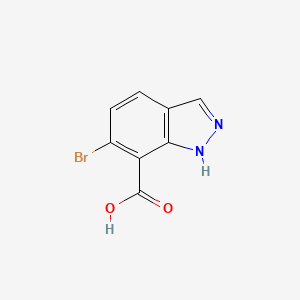
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
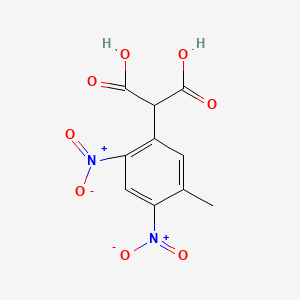
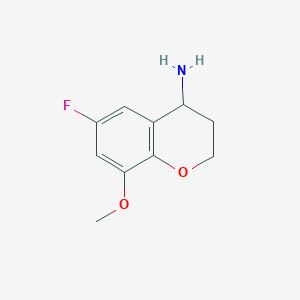
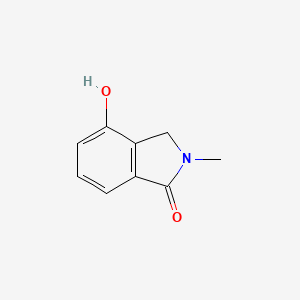
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
